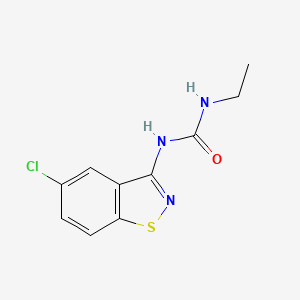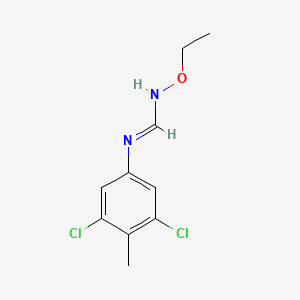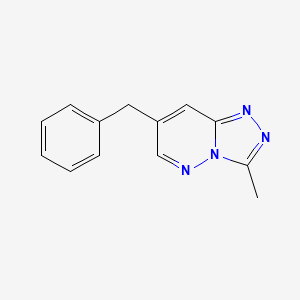![molecular formula C14H16Cl4N2O8PtS B14334035 3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate CAS No. 105856-32-4](/img/structure/B14334035.png)
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate is a complex organometallic compound that incorporates platinum as a central metal ion. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and metal coordination sites makes it a versatile candidate for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate typically involves multi-step organic synthesis followed by metal coordination. The initial steps often include the formation of the organic ligand through reactions such as halogenation, amination, and hydroxylation. The final step involves the coordination of the platinum ion with the organic ligand under controlled conditions, often in the presence of a sulfate source to form the sulfate salt and water to yield the dihydrate form .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis reactors and metal coordination facilities. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The platinum ion can undergo reduction reactions, altering its oxidation state.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
Major products formed from these reactions include quinone derivatives, reduced platinum complexes, and substituted phenolic compounds .
科学的研究の応用
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate has several scientific research applications:
Chemistry: Used as a catalyst in organic reactions and as a precursor for synthesizing other complex organometallic compounds.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in chemotherapy for its ability to form platinum-DNA adducts that inhibit cancer cell replication.
Industry: Utilized in the development of advanced materials with unique electronic and catalytic properties.
作用機序
The mechanism of action of 3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate involves its interaction with biological macromolecules. The platinum ion can form covalent bonds with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The compound also interacts with proteins, affecting their function and stability .
類似化合物との比較
Similar Compounds
Cisplatin: Another platinum-based anti-cancer drug with a simpler structure but similar mechanism of action.
Carboplatin: A derivative of cisplatin with a different leaving group, offering a different toxicity profile.
Oxaliplatin: A platinum-based drug with a distinct diaminocyclohexane ligand, used in colorectal cancer treatment.
Uniqueness
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate is unique due to its complex structure, which allows for multiple modes of interaction with biological targets. Its combination of halogenated phenolic groups and platinum coordination provides a versatile platform for developing new therapeutic agents and materials .
特性
| 105856-32-4 | |
分子式 |
C14H16Cl4N2O8PtS |
分子量 |
709.2 g/mol |
IUPAC名 |
3,5-dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate |
InChI |
InChI=1S/C14H12Cl4N2O2.H2O4S.2H2O.Pt/c15-7-1-5(21)2-8(16)11(7)13(19)14(20)12-9(17)3-6(22)4-10(12)18;1-5(2,3)4;;;/h1-4,13-14,21-22H,19-20H2;(H2,1,2,3,4);2*1H2;/q;;;;+2/p-2 |
InChIキー |
UKVFKRGLLNSVNJ-UHFFFAOYSA-L |
正規SMILES |
C1=C(C=C(C(=C1Cl)C(C(C2=C(C=C(C=C2Cl)O)Cl)N)N)Cl)O.O.O.[O-]S(=O)(=O)[O-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Aminoethyl)amino]-2-nitrophenol](/img/no-structure.png)



![2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine](/img/structure/B14334006.png)
![N~1~,N~1~-Bis[(4-aminophenyl)methyl]benzene-1,4-diamine](/img/structure/B14334017.png)
![5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one](/img/structure/B14334022.png)


